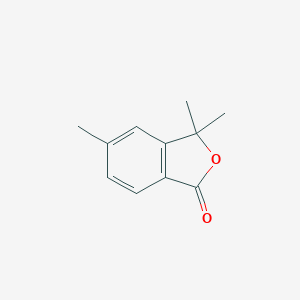

3,3,5-trimethyl-2-benzofuran-1(3H)-one

Description

3,3,5-Trimethyl-2-benzofuran-1(3H)-one is a substituted benzofuranone derivative characterized by a fused benzofuran ring system with three methyl groups at positions 3, 3, and 3. For instance, substituted benzofuranones like 6-hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one (synthesized in ) share a similar core scaffold but differ in substituent groups, enabling comparative analyses .

Propriétés

Numéro CAS |

16225-06-2 |

|---|---|

Formule moléculaire |

C11H12O2 |

Poids moléculaire |

176.21g/mol |

Nom IUPAC |

3,3,5-trimethyl-2-benzofuran-1-one |

InChI |

InChI=1S/C11H12O2/c1-7-4-5-8-9(6-7)11(2,3)13-10(8)12/h4-6H,1-3H3 |

Clé InChI |

CULLRVKKLKNLAE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)OC2(C)C |

SMILES canonique |

CC1=CC2=C(C=C1)C(=O)OC2(C)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzofuranone scaffold significantly influence melting points, solubility, and stability. For example:

Key observations:

- Electron-withdrawing vs. electron-donating groups : The trichloromethyl and hydroxy groups in the analog () introduce polarity and hydrogen-bonding capacity, raising its melting point compared to the trimethyl variant, which is expected to be less polar and more lipophilic.

Reactivity and Functionalization

Substituents also dictate reactivity. For instance:

- Halogenated analogs : The trichloromethyl group in ’s compound may undergo nucleophilic substitution or act as a leaving group, enabling further derivatization. In contrast, methyl groups in this compound are inert under most conditions, limiting direct functionalization but enhancing stability.

- Heterocyclic interactions : highlights how substituents on heterocycles like 1,3,4-oxadiazoline-2(3H)-thiones influence reaction outcomes with chloroacetamides. By analogy, the methyl groups in this compound could sterically hinder electrophilic attacks or direct regioselectivity in ring-opening reactions .

Analytical Characterization

Mass spectrometry (MS) and crystallography are critical for structural validation:

- The analog in was characterized via ESI-MS ([M+H]⁺ = 267), aligning with its molecular formula. For this compound, a similar approach would predict [M+H]⁺ = 177.12 (C₁₁H₁₂O₂).

Méthodes De Préparation

Lactonization of Substituted Phenylacetic Acids

The lactonization of o-hydroxyphenylacetic acid derivatives remains the most direct route to benzofuranones. For example, Patent CN102417498A details a three-step synthesis of 3-(α-methoxy)methylene benzofuran-2(3H)-one starting from sodium o-hydroxyphenylacetate, involving sequential hydrolysis, lactonization, and methoxy group introduction. Adapting this method for methyl groups would require starting with o-hydroxy-3,5-dimethylphenylacetic acid, though such precursors are not explicitly described in the provided literature.

Cyclocondensation Reactions

Cyclocondensation of phenolic compounds with α-ketoesters or α-diketones offers an alternative pathway. Patent WO2014071596A1 demonstrates a solvent-free approach using trimethyl orthoformate and acetic anhydride to introduce methoxy groups. While this method achieves high yields (>90%) for methoxy derivatives, its application to methyl groups would require substituting trimethyl orthoformate with methylating agents like methyl iodide or dimethyl sulfate.

Analysis of Patented Synthesis Methods

Three-Step Reaction Process (Patent CN102417498A)

This method involves:

-

Hydrolysis of NSC 4613 (sodium 2-chlorophenylacetate) to o-hydroxyphenylacetic acid using NaOH and copper 8-quinolinolate.

-

Lactonization via azeotropic dehydration with toluene and acetic acid, achieving >97% purity after crystallization.

-

Methoxy Group Introduction using trimethyl orthoformate and acetic anhydride at 100°C.

Key Parameters:

Adaptation Potential:

Replacing trimethyl orthoformate with methyl donors could theoretically introduce methyl groups, though steric hindrance at the 3,3,5-positions may require elevated temperatures or pressure.

Solvent-Free Method (Patent WO2014071596A1)

This streamlined process eliminates solvent use in the lactonization step:

-

Dehydration Condensation: o-Hydroxyphenylacetic acid reacts with acetic acid at 125°C, removing water via azeotropic distillation.

-

Methylation: Trimethyl orthoformate and acetic anhydride add methoxy groups at 105–115°C.

Key Parameters:

Adaptation Potential:

Substituting trimethyl orthoformate with dimethyl carbonate or methyl triflate might enable methyl group installation, though side reactions with acetic anhydride could complicate product isolation.

Iron Sulfate Catalyzed Lactonization (Patent CN106336388A)

A novel approach uses iron sulfate as a neutral catalyst for lactonizing crude o-hydroxyphenylacetic acid containing sodium chloride:

-

Hydrolysis: o-Chlorophenylacetic acid is hydrolyzed with NaOH.

-

Acidification: HCl precipitates o-hydroxyphenylacetic acid.

-

Lactonization: Iron sulfate (5–10 wt%) in toluene at 80–100°C.

Key Parameters:

Adaptation Potential:

This method’s tolerance for impurities suggests compatibility with methyl-substituted precursors, though the electron-donating effects of methyl groups may slow lactonization kinetics.

Comparative Analysis of Reaction Conditions and Yields

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Three-Step | Acetic acid | Toluene | 100–170 | 83.3 | 97.9 |

| Solvent-Free | H₂SO₄ | None | 105–115 | >90 | 97.5 |

| Iron Sulfate | FeSO₄ | Toluene | 80–100 | 85–90 | 95.0 |

Observations:

-

Solvent-free methods achieve higher yields but require aggressive catalysts like sulfuric acid, which may degrade methylated intermediates.

-

Iron sulfate offers an eco-friendly alternative but necessitates longer reaction times for sterically hindered substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.